molecular formula C9H11BrFN B13045575 (S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine

(S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine

Cat. No.: B13045575
M. Wt: 232.09 g/mol
InChI Key: CDDJYOHZUZQHKX-VIFPVBQESA-N
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Description

(S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine is a chiral amine compound characterized by the presence of a bromine and a fluorine atom on a phenyl ring, along with a propan-1-amine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine typically involves the following steps:

    Fluorination: The addition of a fluorine atom to the phenyl ring.

    Chiral Amine Formation: The formation of the chiral amine side chain.

The reaction conditions for these steps often involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination may require the use of a fluorinating agent such as Selectfluor.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The bromine or fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other biomolecules, leading to various biological effects. The exact mechanism may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(5-Bromo-2-chlorophenyl)propan-1-amine
  • (S)-1-(5-Bromo-2-methylphenyl)propan-1-amine
  • (S)-1-(5-Bromo-2-iodophenyl)propan-1-amine

Uniqueness

(S)-1-(5-Bromo-2-fluorophenyl)propan-1-amine is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of substituents can result in distinct properties compared to other similar compounds.

Properties

Molecular Formula

C9H11BrFN

Molecular Weight

232.09 g/mol

IUPAC Name

(1S)-1-(5-bromo-2-fluorophenyl)propan-1-amine

InChI

InChI=1S/C9H11BrFN/c1-2-9(12)7-5-6(10)3-4-8(7)11/h3-5,9H,2,12H2,1H3/t9-/m0/s1

InChI Key

CDDJYOHZUZQHKX-VIFPVBQESA-N

Isomeric SMILES

CC[C@@H](C1=C(C=CC(=C1)Br)F)N

Canonical SMILES

CCC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

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